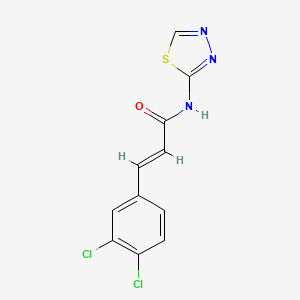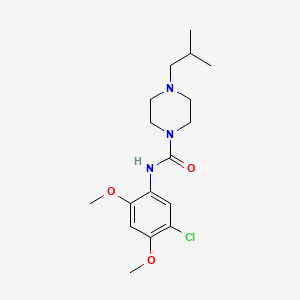
4-(2,4-dichlorophenyl)-7-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Description
The compound "4-(2,4-dichlorophenyl)-7-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione" is a quinoline derivative, a class of compounds known for their diverse chemical properties and applications in various fields such as materials science and pharmaceuticals. Quinoline derivatives are of significant interest due to their complex molecular structures and potential biological activities.
Synthesis Analysis
The synthesis of quinoline derivatives involves various strategies, including the Friedlander synthesis, which is a common approach for constructing the quinoline core. For example, Kitson et al. (2010) developed a method for the radiosynthesis of a 4-(2-hydroxyphenyl)quinolin-2(1H)-one derivative, highlighting the versatility of synthesis methods for quinoline derivatives (Kitson et al., 2010).
Molecular Structure Analysis
Structural analysis of quinoline derivatives, including X-ray diffraction and spectroscopic techniques, provides detailed insights into their molecular geometry and electronic structure. For instance, Shahani et al. (2010) detailed the molecular structure of a closely related quinoline compound, illustrating the importance of structural analysis in understanding compound properties (Shahani et al., 2010).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, reflecting their reactive nature. Altaifi et al. (2016) explored reactions of a quinoline derivative, showcasing its reactivity and the potential for creating diverse compounds (Al-Taifi et al., 2016).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and stability, are crucial for their application in different domains. Investigations into these properties are essential for material design and pharmaceutical applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and photophysical characteristics, of quinoline derivatives are influenced by their molecular structure. Studies on similar compounds, like the one by Hirano et al. (2004), provide insights into the fluorescence and stability of quinoline-based fluorophores, demonstrating the chemical versatility of these compounds (Hirano et al., 2004).
properties
IUPAC Name |
4-(2,4-dichlorophenyl)-7-(4-methoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NO3/c1-28-15-5-2-12(3-6-15)13-8-19-22(20(26)9-13)17(11-21(27)25-19)16-7-4-14(23)10-18(16)24/h2-7,10,13,17H,8-9,11H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJFJXPUKPJZCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=C(C=C(C=C4)Cl)Cl)C(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenyl)-7-(4-methoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-bromo-2-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4541739.png)
![6-bromo-2-(4-ethylphenyl)-N-[1-methyl-2-(4-methyl-1-piperidinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4541744.png)
![7-methyl-2-[1-(methylsulfonyl)-4-piperidinyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4541745.png)



![3,5-bis(difluoromethyl)-1-({1-[(2,5-dimethylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4541765.png)
![2-{2-[(4-methoxyphenyl)amino]-1-nitrovinyl}benzo-1,4-quinone](/img/structure/B4541782.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-6-(1,1-dimethylpropyl)-1-benzothiophene-3-carboxamide](/img/structure/B4541798.png)

![4-[(4-benzyl-1-piperazinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4541812.png)
